molecular formula C19H23BrFNO3 B239732 2-({3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1-butanol

2-({3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1-butanol

Cat. No. B239732
M. Wt: 412.3 g/mol
InChI Key: YLSSNPLSWDRDOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1-butanol, also known as BFA-1, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the ADP-ribosylation factor (ARF) GTPases, which play a crucial role in intracellular trafficking and vesicular transport.

Scientific Research Applications

2-({3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1-butanol has been used extensively in scientific research to study the role of ARF GTPases in intracellular trafficking and vesicular transport. It has been shown to inhibit the formation of COPI-coated vesicles, which transport proteins from the Golgi apparatus to the endoplasmic reticulum. 2-({3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1-butanol has also been used to study the role of ARF GTPases in the formation of clathrin-coated vesicles, which transport proteins from the plasma membrane to endosomes.

Mechanism of Action

2-({3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1-butanol acts as a competitive inhibitor of the ARF GTPases by binding to their guanine nucleotide exchange factors (GEFs). This prevents the exchange of GDP for GTP and inhibits the activation of ARF GTPases. As a result, the formation of COPI-coated vesicles and clathrin-coated vesicles is disrupted, leading to the accumulation of cargo proteins in the Golgi apparatus and plasma membrane, respectively.
Biochemical and Physiological Effects
2-({3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1-butanol has been shown to induce Golgi disassembly and fragmentation, leading to the redistribution of Golgi proteins to the endoplasmic reticulum and other organelles. It also induces the redistribution of plasma membrane proteins to endosomes and lysosomes. 2-({3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1-butanol has been shown to inhibit cell proliferation and induce cell death in various cell types, including cancer cells.

Advantages and Limitations for Lab Experiments

2-({3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1-butanol is a potent and specific inhibitor of ARF GTPases, making it a valuable tool for studying their role in intracellular trafficking and vesicular transport. However, its effects on cells can be variable and depend on the cell type and experimental conditions. 2-({3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1-butanol is also toxic at high concentrations and can induce non-specific effects on cellular processes.

Future Directions

There are several future directions for research on 2-({3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1-butanol and ARF GTPases. One area of interest is the development of more potent and specific inhibitors of ARF GTPases that can be used in vivo. Another area of interest is the study of the role of ARF GTPases in disease processes, such as cancer and neurodegenerative disorders. Finally, the development of new techniques for studying intracellular trafficking and vesicular transport, such as live-cell imaging and super-resolution microscopy, will provide new insights into the mechanisms of action of 2-({3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1-butanol and ARF GTPases.

Synthesis Methods

The synthesis of 2-({3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1-butanol involves several steps, including the protection of the hydroxyl group, the bromination of the aromatic ring, and the coupling of the amine with the protected alcohol. The final product is obtained after deprotection and purification. The synthesis of 2-({3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1-butanol is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.

properties

Product Name

2-({3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1-butanol

Molecular Formula

C19H23BrFNO3

Molecular Weight

412.3 g/mol

IUPAC Name

2-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]butan-1-ol

InChI

InChI=1S/C19H23BrFNO3/c1-3-16(11-23)22-10-14-8-17(20)19(18(9-14)24-2)25-12-13-4-6-15(21)7-5-13/h4-9,16,22-23H,3,10-12H2,1-2H3

InChI Key

YLSSNPLSWDRDOH-UHFFFAOYSA-N

SMILES

CCC(CO)NCC1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)F)OC

Canonical SMILES

CCC(CO)NCC1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)F)OC

Origin of Product

United States

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